molecular formula C13H12N2O2 B1602902 Methyl 4-(6-aminopyridin-3-yl)benzoate CAS No. 222986-49-4

Methyl 4-(6-aminopyridin-3-yl)benzoate

Cat. No. B1602902
M. Wt: 228.25 g/mol
InChI Key: PTTPOCCDBYFBGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-(6-aminopyridin-3-yl)benzoate” is a chemical compound with the CAS Number: 222986-49-4. It has a molecular weight of 228.25 and its IUPAC name is methyl 4- (6-amino-3-pyridinyl)benzoate .


Molecular Structure Analysis

The InChI code for “Methyl 4-(6-aminopyridin-3-yl)benzoate” is 1S/C13H12N2O2/c1-17-13(16)10-4-2-9(3-5-10)11-6-7-12(14)15-8-11/h2-8H,1H3,(H2,14,15). This code provides a specific representation of the molecular structure .

Scientific Research Applications

  • Pharmaceutical Research

    • Methyl 4-(6-aminopyridin-3-yl)benzoate is a chemical compound with the molecular formula C13H12N2O2 . It is used in pharmaceutical research, particularly in the synthesis of piperazine-containing drugs .
    • The compound is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
    • The synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed .
    • The results of this research have led to the development of a variety of drugs, including kinase inhibitors and receptor modulators .
  • Biochemical Experiments

    • Methyl 4-(6-aminopyridin-3-yl)benzoate can also be used in biochemical experiments .
    • In one experiment, a stopped flow instrument was used with three syringes, each allowing equal volume mixing of 40 nM MPO, 40 mM H2O2/40 mM Amplex Red Reagent, and variable concentration of aminopyridine in DMSO .
    • The results of this experiment are not specified in the source .
  • Chemical Synthesis

    • Methyl 4-(6-aminopyridin-3-yl)benzoate is a chemical compound with the molecular formula C13H12N2O2 . It is often used in chemical synthesis, particularly in the preparation of various organic compounds .
    • The compound can be used as a basic and hydrophilic group to optimize the properties of the final molecule .
    • The synthetic methodologies used to prepare the compounds are reviewed .
  • Material Science

    • Methyl 4-(6-aminopyridin-3-yl)benzoate can also be used in material science .
    • In one experiment, a stopped flow instrument was used with three syringes, each allowing equal volume mixing of 40 nM MPO, 40 mM H2O2/40 mM Amplex Red Reagent, and variable concentration of aminopyridine in DMSO .
    • The results of this experiment are not specified in the source .
  • Chemical Synthesis

    • Methyl 4-(6-aminopyridin-3-yl)benzoate is a chemical compound with the molecular formula C13H12N2O2 . It is often used in chemical synthesis, particularly in the preparation of various organic compounds .
    • The compound can be used as a basic and hydrophilic group to optimize the properties of the final molecule .
    • The synthetic methodologies used to prepare the compounds are reviewed .
  • Material Science

    • Methyl 4-(6-aminopyridin-3-yl)benzoate can also be used in material science .
    • In one experiment, a stopped flow instrument was used with three syringes, each allowing equal volume mixing of 40 nM MPO, 40 mM H2O2/40 mM Amplex Red Reagent, and variable concentration of aminopyridine in DMSO .
    • The results of this experiment are not specified in the source .

Future Directions

As for future directions, “Methyl 4-(6-aminopyridin-3-yl)benzoate” is currently available for research use only . Its potential applications or developments are not specified in the available resources.

properties

IUPAC Name

methyl 4-(6-aminopyridin-3-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-17-13(16)10-4-2-9(3-5-10)11-6-7-12(14)15-8-11/h2-8H,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTPOCCDBYFBGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627683
Record name Methyl 4-(6-aminopyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(6-aminopyridin-3-yl)benzoate

CAS RN

222986-49-4
Record name Methyl 4-(6-aminopyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The resulting 4-(2-aminopyridin-5-yl)benzoic acid (684 mg) was dissolved in methanol (50 ml) at room temperature, followed by the addition of concentrated sulfuric acid (1 ml). After heating under reflux for 2 hours, the reaction mixture was made weakly alkaline with an aqueous solution of sodium bicarbonate. Water and ethyl acetate were added to the resulting mixture to separate the organic layer. The organic layer was then dried over anhydrous magnesium sulfate. The solvent was distilled off. Hexane was added to the residue for crystallization, whereby the title compound (243 mg, 23%) was obtained.
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684 mg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Abdullah - 2015 - search.proquest.com
Poly (ADP-ribose) polymerases (PARPs) play diverse roles in various cellular processes that involve DNA repair and programmed cell death. Amongst these polymerases is PARP-1, …
Number of citations: 0 search.proquest.com

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